molecular formula C6H6ClNO B12964460 3-Chloro-2-hydroxy-6-methylpyridine CAS No. 886365-34-0

3-Chloro-2-hydroxy-6-methylpyridine

Cat. No.: B12964460
CAS No.: 886365-34-0
M. Wt: 143.57 g/mol
InChI Key: ZAFKENHBTCGCHF-UHFFFAOYSA-N
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Description

Overview of Halogenated and Hydroxylated Pyridines in Organic Chemistry

Halogenated and hydroxylated pyridines are key subclasses of pyridine (B92270) derivatives that have been extensively studied and utilized in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridine ring introduces a site for various nucleophilic substitution and cross-coupling reactions. This reactivity allows for the facile introduction of other functional groups, making halogenated pyridines versatile building blocks. For instance, 2-chloropyridine (B119429) is a known water pollutant and an important precursor in the chemical industry. sigmaaldrich.cn The electronic properties of the pyridine ring are influenced by the electronegativity and position of the halogen substituent.

Hydroxylated pyridines, which can exist in tautomeric equilibrium with their corresponding pyridone forms, are also of great interest. The hydroxyl group can act as a directing group in electrophilic aromatic substitution and can be involved in hydrogen bonding, which influences the molecule's physical properties and biological interactions. The interplay between the hydroxyl and other substituents on the pyridine ring can lead to unique chemical behaviors. For example, the study of compounds like 2-chloro-3-pyridinol and 5-chloro-2-pyridinol has provided insights into the inductive influence of halogen atoms on the electronic structure of the pyridine ring.

Importance of Pyridine Derivatives as Synthetic Intermediates and Building Blocks

Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide range of compounds. Their utility spans from being ligands in coordination chemistry to being key components in agrochemicals and pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring imparts basic properties and can be a coordination site for metal catalysts, influencing the outcome of chemical reactions.

Substituted pyridines are crucial intermediates in the creation of more complex molecular architectures. For instance, 2-amino-pyridine derivatives are valuable precursors for a variety of medicinally important heterocyclic compounds. researchgate.net Similarly, pyridinecarbonitriles have applications as pharmacologically active agents. researchgate.net The ability to selectively functionalize the pyridine ring at different positions allows chemists to tailor the properties of the final products for specific applications, including antiviral, antimicrobial, and anti-inflammatory agents. researchgate.net

Specific Academic Relevance of 3-Chloro-2-hydroxy-6-methylpyridine

While direct and extensive research on this compound is not widely documented in publicly available literature, its academic relevance can be inferred from the study of its constituent parts and closely related analogs. The structure, combining a chloro, a hydroxyl, and a methyl group on a pyridine scaffold, suggests its potential as a valuable intermediate in synthetic and medicinal chemistry.

The presence of the chloro and hydroxyl groups in a 1,2-relationship on the pyridine ring is particularly significant. This arrangement can facilitate intramolecular interactions and specific reaction pathways. The hydroxyl group can exist in equilibrium with its 2-pyridone tautomer, which can influence its reactivity and potential biological activity.

The academic interest in such a molecule would likely lie in its use as a starting material for the synthesis of more complex, biologically active molecules. For example, derivatives of 2-hydroxy-6-methylpyridine (B103643) have been used in the synthesis of compounds with potential antidiabetic and antioxidant properties. sigmaaldrich.cn Furthermore, the chlorine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to build molecular libraries for drug discovery. The methyl group can also influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets. The study of its crystal structure and hydrogen bonding patterns, similar to what has been done for related compounds like N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, could reveal interesting solid-state properties. nih.gov

Below is a table of properties for closely related compounds, which can provide an indication of the expected characteristics of this compound.

Property3-Chloro-2-hydroxypyridine (B189369)2-Hydroxy-6-methylpyridine-3-carboxylic acid2-Chloro-6-methylpyridine
Molecular Formula C5H4ClNOC7H7NO3C6H6ClN
Molecular Weight 129.54 g/mol nih.gov169.14 g/mol 127.57 g/mol
CAS Number 13466-35-8 nih.gov38116-61-918368-63-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886365-34-0

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)

InChI Key

ZAFKENHBTCGCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 Hydroxy 6 Methylpyridine

Established Synthetic Routes to 3-Chloro-2-hydroxy-6-methylpyridine and Related Pyridones

The synthesis of this compound can be approached through several established methods, primarily involving the modification of a pre-existing pyridine (B92270) ring. These methods include the introduction of a chloro group onto a hydroxypyridine precursor or the transformation of an amino group.

Synthesis via Diazotization and Halogenation of Aminopyridines

The conversion of an amino group on a pyridine ring to a halogen is a well-established transformation that proceeds through a diazonium salt intermediate. In the context of synthesizing this compound, this would typically involve the diazotization of 3-amino-2-hydroxy-6-methylpyridine.

Chlorination of Hydroxypyridine Precursors

A more common approach for the synthesis of chloropyridines is the direct chlorination of a hydroxypyridine precursor. For this compound, the starting material would be 2-hydroxy-6-methylpyridine (B103643). The hydroxyl group in 2-hydroxypyridines exists in tautomeric equilibrium with its pyridone form, which influences the reactivity of the ring towards electrophilic substitution. Chlorination can be achieved using various reagents, with the choice of reagent often influencing the position of chlorination.

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are powerful chlorinating agents frequently used to convert hydroxypyridines to their chloro derivatives. nih.govindianchemicalsociety.com These reagents are particularly effective for replacing the hydroxyl group with a chlorine atom. However, they can also effect chlorination at other positions on the pyridine ring, especially when used in excess or at high temperatures. google.com

The reaction of a hydroxypyridine with POCl₃, often in the presence of a base like pyridine or triethylamine, typically proceeds by heating in a sealed reactor. nih.gov The use of PCl₅, sometimes in conjunction with POCl₃, can lead to more extensive chlorination. google.com While these methods are widely applied for the synthesis of chloropyridines, achieving selective chlorination at the 3-position of 2-hydroxy-6-methylpyridine requires careful control of reaction conditions. The combination of POCl₃ and PCl₅ is known to be a robust chlorinating agent for a variety of heterocyclic compounds. indianchemicalsociety.com

Chlorinating AgentTypical ConditionsReference
POCl₃Heating in a sealed reactor, often with a base. nih.gov
PCl₅ / POCl₃Heating, can be performed neat or in a solvent. indianchemicalsociety.comgoogle.com

Thionyl chloride (SOCl₂) is another common reagent for the chlorination of hydroxyl groups. It is often used to convert carboxylic acids to acid chlorides but can also be employed for the chlorination of hydroxypyridines. The reaction of 2-hydroxy-5-methyl-3-nitropyridine (B188116) with thionyl chloride in the presence of DMF has been reported to yield 2-chloro-5-methyl-3-nitropyridine, demonstrating the utility of this reagent for chlorinating the pyridine ring. nih.gov The reaction of 4-hydroxy-2-quinolones with thionyl chloride can also lead to the formation of 3-chloro-4-hydroxyquinolin-2-ones, indicating that chlorination of the ring is a possible outcome. researchgate.net

Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), can also be used. The choice of the specific agent and the reaction conditions are crucial for achieving the desired regioselectivity.

Chlorinating AgentTypical ConditionsReference
Thionyl Chloride (SOCl₂)Refluxing, often with a catalyst like DMF. nih.gov
Sulfuryl Chloride (SO₂Cl₂)Varies depending on the substrate. nih.gov

Precursor Synthesis and Transformations

The synthesis of the target compound is critically dependent on the availability of the necessary precursors. The primary precursor for the chlorination routes is 2-hydroxy-6-methylpyridine.

Preparation of 2-Hydroxy-6-methylpyridine and its Derivatives

2-Hydroxy-6-methylpyridine, also known as 6-methyl-2-pyridone, is a key intermediate. There are several established methods for its synthesis.

One common and economical method is the diazotization of 2-amino-6-methylpyridine (B158447) followed by hydrolysis. orgsyn.org This reaction is analogous to the synthesis of phenols from aromatic amines. The amino group is converted to a diazonium salt with sodium nitrite (B80452) in an acidic solution, which is then heated to facilitate hydrolysis and formation of the hydroxyl group. orgsyn.org

Another route involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source to produce a dihydropyridine (B1217469) derivative, which can then be oxidized to 2-hydroxy-6-methylpyridine. wikipedia.org Industrially, 2,6-lutidine (2,6-dimethylpyridine) can be produced by the reaction of formaldehyde, acetone, and ammonia. wikipedia.org Subsequent selective oxidation of one of the methyl groups of 2,6-lutidine can lead to the formation of 2-hydroxy-6-methylpyridine. rsc.org

PrecursorReagents and ConditionsProductReference
2-Amino-6-methylpyridine1. NaNO₂, aq. Acid, 0-5°C; 2. Heat2-Hydroxy-6-methylpyridine orgsyn.org
Ethyl acetoacetate, Formaldehyde, AmmoniaCondensation, then oxidation2-Hydroxy-6-methylpyridine wikipedia.org
2,6-LutidineSelective oxidation2-Hydroxy-6-methylpyridine rsc.org

The derivatives of 2,6-lutidine are also important in various synthetic applications. For instance, 2,6-bis(hydroxymethyl)pyridine can be synthesized from 2,6-lutidine via a biocatalytic process. rsc.org

Synthesis of 3-Amino-2-hydroxy-6-methylpyridine as an Intermediate

The synthesis of 3-amino-2-hydroxy-6-methylpyridine serves as a critical step in the pathway to obtaining this compound. A common strategy for introducing an amino group to a pyridine ring is through the reduction of a corresponding nitro compound. For a closely related isomer, 2-amino-3-hydroxy-6-methylpyridine, the synthesis commences with 3-hydroxy-6-methyl-2-nitropyridine. This precursor is subjected to catalytic hydrogenation, typically using a palladium-on-carbon catalyst in a methanol (B129727) solvent. The nitro group is selectively reduced to an amino group, yielding the desired aminohydroxypyridine. prepchem.com This method is efficient and the resulting 2-amino-3-hydroxy-6-methylpyridine is often used directly in subsequent steps without extensive purification. prepchem.com

A general approach to synthesizing 3-amino-2-hydroxypyridine (B57635) involves the nitration of 2-hydroxypyridine (B17775), followed by reduction of the resulting 3-nitro-2-hydroxypyridine. The nitration is typically carried out using fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures. The subsequent reduction of the nitro group to an amino group can be achieved through catalytic hydrogenation.

Starting MaterialReagentsProduct
3-Hydroxy-6-methyl-2-nitropyridine5% Palladium-on-carbon, Methanol2-Amino-3-hydroxy-6-methylpyridine
2-Hydroxypyridine1. Fuming nitric acid, Sulfuric acid2. Catalyst, Hydrogen3-Amino-2-hydroxypyridine

Nitration and Chlorination Sequences to Related Compounds (e.g., 2-Chloro-3-nitro-6-methylpyridine)

The synthesis of halogenated nitropyridines, such as 2-chloro-3-nitro-6-methylpyridine, is a key step in the preparation of various pyridine derivatives. One synthetic route begins with the nitration of 2-amino-6-methylpyridine. The resulting 2-amino-3-nitro-6-methylpyridine then undergoes a diazotization reaction, followed by treatment with a chloride source to replace the amino group with a chlorine atom. An alternative pathway involves the direct chlorination of a hydroxypyridine precursor. For instance, 2-hydroxy-3-nitro-6-methylpyridine can be chlorinated to yield 2-chloro-3-nitro-6-methylpyridine.

PrecursorReaction SequenceProduct
2-Amino-6-methylpyridineNitration -> Diazotization/Chlorination2-Chloro-3-nitro-6-methylpyridine
2-Hydroxy-3-nitro-6-methylpyridineChlorination2-Chloro-3-nitro-6-methylpyridine

Advanced and Green Chemistry Approaches in Pyridine Synthesis Relevant to this compound

Catalytic N-oxidation of Pyridine Substrates

Catalytic N-oxidation of pyridine substrates represents a significant advancement in pyridine chemistry. This method often employs catalysts to facilitate the oxidation of the pyridine nitrogen, forming a pyridine N-oxide. These N-oxides are versatile intermediates that can be further functionalized. For example, they can be used to introduce substituents at specific positions of the pyridine ring with high regioselectivity. The use of catalytic systems, as opposed to stoichiometric oxidants, aligns with the principles of green chemistry by reducing waste and improving atom economy.

Utilization of Trichloroisocyanuric Acid for Chlorination

Trichloroisocyanuric acid (TCCA) has emerged as a safer and more efficient alternative to traditional chlorinating agents like chlorine gas. TCCA is a stable, solid reagent that is easier to handle and provides a high content of active chlorine. It can be effectively used for the chlorination of aromatic systems, including pyridines. The reactions are often carried out under mild conditions, and the byproduct, cyanuric acid, is non-toxic and can be easily removed by filtration. This makes TCCA a valuable tool in green chemistry for the synthesis of chlorinated pyridines.

Chemo- and Regioselective Demethylation Strategies (e.g., for 3-hydroxy-6-methylpyridine)

The synthesis of hydroxypyridines often involves the demethylation of their corresponding methoxy-derivatives. Chemo- and regioselective demethylation strategies are crucial for avoiding unwanted side reactions and ensuring high yields of the desired product. One such method involves the use of L-selectride for the demethylation of methoxypyridines. For example, 5-methoxy-2-methylpyridine (B1356525) can be selectively demethylated to 3-hydroxy-6-methylpyridine using L-selectride in tetrahydrofuran. This approach offers high chemoselectivity and is performed under controlled conditions to achieve the desired transformation.

Methoxy-pyridineReagentHydroxy-pyridine Product
5-Methoxy-2-methylpyridineL-selectride, Tetrahydrofuran3-Hydroxy-6-methylpyridine

Challenges in the Synthesis of Halogenated Hydroxypyridines

Regioselectivity: One of the most significant hurdles is controlling the position of halogenation and other substitutions on the pyridine ring. The electronic nature of the pyridine ring and the presence of existing substituents can direct incoming groups to multiple positions, leading to a mixture of isomers that are often difficult to separate. Achieving high regioselectivity often requires the use of directing groups or carefully optimized reaction conditions.

Safety: The synthesis of halogenated hydroxypyridines can involve the use of hazardous reagents, such as strong acids, potent oxidizers, and toxic halogenating agents. These substances pose significant safety risks, including the potential for runaway reactions, explosions, and exposure to corrosive or toxic materials. Proper handling, containment, and waste disposal protocols are essential to mitigate these risks.

ChallengeDescription
Regioselectivity Difficulty in controlling the position of functional groups on the pyridine ring, leading to isomeric mixtures.
Safety Use of hazardous materials such as strong acids, oxidizers, and toxic halogenating agents, requiring stringent safety protocols.
Yield Cumulative product loss over multiple synthetic steps, resulting in low overall efficiency and increased cost.

Chemical Reactivity and Transformation of 3 Chloro 2 Hydroxy 6 Methylpyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is generally susceptible to nucleophilic attack. youtube.com This inherent reactivity is further modulated by the attached functional groups.

Pyridine and its derivatives are more reactive towards nucleophiles than benzene (B151609). acs.org Nucleophilic aromatic substitution (SNAr) on the pyridine ring occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom, respectively). youtube.comstackexchange.com This is because attack at these positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.com Attack at the 3-position does not allow for such stabilization, making it less favorable. stackexchange.com

The general mechanism involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com Halogenated pyridines are excellent substrates for SNAr reactions, where the halogen acts as a good leaving group. youtube.com For instance, 2-chloropyridine (B119429) can react with sodium methoxide (B1231860), where the methoxide ion displaces the chloride ion. youtube.com

The reactivity of the pyridine ring in 3-chloro-2-hydroxy-6-methylpyridine is influenced by the electronic effects of the hydroxyl and methyl groups.

Hydroxyl Group: The hydroxyl group at the 2-position is a powerful electron-donating group through resonance (+R effect), which increases the electron density of the pyridine ring. However, its influence is more complex due to tautomerism (see section 3.2.2). In its pyridone form, the ring is part of an amide-like system, which can alter its reactivity profile.

Methyl Group: The methyl group at the 6-position is a weak electron-donating group through induction (+I effect). This slightly increases the electron density of the ring, making it marginally more reactive towards electrophiles and less reactive towards nucleophiles compared to an unsubstituted pyridine.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 2-position of the pyridine ring is not a simple alcohol; it exists in equilibrium with its keto tautomer, 3-chloro-6-methylpyridin-2(1H)-one. This tautomerism is a critical factor in its reactivity.

The hydroxyl group of 2-hydroxypyridines can undergo O-alkylation and O-arylation, though the reaction often proceeds via the pyridone tautomer. These reactions are significant for synthesizing various derivatives. The choice of base and reaction conditions can influence whether N- or O-arylation occurs. rsc.org For instance, metal-free O-arylation of pyridin-2-ones has been achieved using diaryliodonium salts with quinoline (B57606) as the base in chlorobenzene. rsc.org

ReactantReagentProductYieldReference
Pyridin-2-oneDiphenyliodonium triflate, Quinoline2-PhenoxypyridineHigh rsc.org
Substituted Pyridin-2-onesDiaryliodonium salts, QuinolineO-Aryl-2-pyridonesHigh rsc.org

This table presents representative O-arylation reactions of pyridin-2-ones, the predominant tautomer of 2-hydroxypyridines.

2-Hydroxypyridine (B17775) and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. acs.org For this compound, this equilibrium is between the hydroxy form and 3-chloro-6-methylpyridin-2(1H)-one.

The position of this equilibrium is significantly influenced by the solvent. masterorganicchemistry.com In many cases, the pyridone (keto) form is more stable and predominates in solution. acs.org The keto-enol tautomeric equilibrium can be stabilized by strong intramolecular hydrogen bonding. nih.gov This tautomerism has a profound impact on reactivity. Reactions can occur at the oxygen atom (O-alkylation, O-acylation), the nitrogen atom (N-alkylation, N-acylation), or at the carbon atoms of the ring. The ambident nucleophilic nature of the pyridone tautomer allows for selective reactions depending on the conditions. For example, base-dependent orthogonal selectivity has been demonstrated for N- and O-arylation of pyridin-2-ones with diaryliodonium salts. rsc.org

Reactions Involving the Halogen (Chlorine)

The chlorine atom at the 3-position of the pyridine ring is a versatile handle for further functionalization, primarily through cross-coupling reactions. While nucleophilic aromatic substitution at the 3-position is generally less favorable than at the 2- or 4-positions, the chlorine atom can be displaced under certain conditions or participate in metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds with halopyridines. mdpi.com These reactions typically involve the reaction of the halopyridine with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com Microwave-assisted Suzuki-Miyaura reactions of halopyridines have been shown to be effective. mdpi.com The reactivity in such cross-coupling reactions can be influenced by the position of the halogen on the pyridine ring, with 3-halopyridines sometimes showing higher yields than 2-halopyridines. mdpi.com In substrates containing both a chloro and a triflate group, ligand-free palladium catalysts can show selectivity for the C-OTf bond cleavage in Suzuki couplings. nsf.gov

HalopyridineCoupling PartnerCatalyst SystemProductReference
3-HalopyridinesPhenylboronic acidPd(OAc)2/Benzimidazolium salt/K2CO33-Phenylpyridine mdpi.com
2-Chloro-5-trifloylpyridineAryl boronic acidsPdCl2, KF2-Chloro-5-arylpyridine nsf.gov

This table provides examples of Suzuki cross-coupling reactions involving chloropyridines.

Cross-Coupling Reactions of Halogenated Pyridines

The chlorine atom on the pyridine ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org For halogenated pyridines, including derivatives of this compound, this reaction allows for the introduction of aryl or vinyl groups. The reactivity of the halide in Suzuki reactions generally follows the trend I > OTf > Br >> Cl. harvard.edu While chloro-substituted pyridines are less reactive than their bromo or iodo counterparts, successful couplings can be achieved, often by using specialized ligands that enhance the catalytic activity of palladium. harvard.eduresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands can improve reaction efficiency. youtube.com The reaction is compatible with a wide range of functional groups and can often be performed under aqueous conditions. researchgate.netorganic-chemistry.org Copper(I) salts have also been shown to facilitate difficult Suzuki couplings involving electron-deficient heterocyclic boronates. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction can be carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org For chloropyridines, the reactivity can be lower compared to bromo or iodo derivatives, sometimes necessitating more forcing conditions or the use of highly active catalyst systems. youtube.com Research has shown that chemoselective coupling at a more reactive site is possible in di-halogenated substrates. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands by the Buchwald and Hartwig groups has been crucial for the reaction's success, allowing for the coupling of even less reactive aryl chlorides. youtube.comwikipedia.orgnih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com This methodology can be applied to this compound to introduce various primary and secondary amines at the C3 position.

Below is a summary of representative cross-coupling reactions applicable to halogenated pyridines:

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Halide + OrganoboronPd(0) catalyst, BaseC-C
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)
Buchwald-Hartwig AminationAryl Halide + AminePd(0) catalyst, Ligand, BaseC-N

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For this compound, this would transform it into 2-hydroxy-6-methylpyridine (B103643).

A primary method for achieving this is catalytic hydrogenation. This technique involves the use of hydrogen gas (H₂) and a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The process occurs on the surface of the metal catalyst where the halo-pyridine and hydrogen adsorb. youtube.comyoutube.com The reaction generally proceeds under mild conditions and is highly efficient.

However, a known issue with the catalytic hydrogenation of chlorinated aromatic compounds is the potential for hydrodechlorination to occur as a side reaction when reducing other functional groups, such as a nitro group. google.com In some synthetic contexts, this is the desired outcome. The process can be influenced by the choice of catalyst, solvent, and additives. For instance, sometimes catalyst poisons like thiophene (B33073) are added in controlled amounts to inhibit dechlorination when another functional group is the target of reduction. google.com

Functional Group Interconversions at the Pyridine Ring

The existing hydroxyl and methyl groups on the this compound ring can undergo various transformations to create new derivatives.

The hydroxyl group at the C2 position exists in tautomeric equilibrium with its corresponding pyridone form. This group can be alkylated or acylated. Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide, which can alter the reactivity of the ring towards both electrophilic and nucleophilic substitution.

The methyl group at the C6 position can also be a site for functionalization. For example, it can be oxidized to a carboxylic acid. This transformation can potentially be achieved using strong oxidizing agents like potassium permanganate. The resulting carboxylic acid, 3-chloro-2-hydroxy-6-pyridinecarboxylic acid, is a valuable intermediate for further synthesis.

Additionally, the pyridine ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new group. For example, electrophilic substitution might be directed to specific positions based on the electronic effects of the chloro, hydroxyl, and methyl groups.

Derivatization Strategies and Synthetic Applications

3-Chloro-2-hydroxy-6-methylpyridine as a Key Building Block in Heterocyclic Synthesis

The compound serves as a foundational scaffold for creating a variety of substituted pyridine (B92270) heterocycles. The hydroxyl group can be converted into a triflate, a superior leaving group, which facilitates cross-coupling reactions. Similarly, the chlorine atom can be substituted through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Precursor to Biologically Relevant Pyridine Derivatives

Pyridine and its derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceuticals. Halogenated hydroxypyridines, such as this compound, are key starting materials for molecules with significant biological activity. For instance, analogous compounds like 3-fluoro-2-hydroxypyridine (B75413) are used in the multi-step synthesis of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been evaluated for their potent antibacterial properties. The synthetic pathway for these molecules often involves nitration followed by substitution of the halogen and other modifications to build the final, biologically active compound. This highlights the role of the halogenated hydroxypyridine core in providing a foundational structure for developing new therapeutic agents.

Role in the Synthesis of Complex Organic Molecules

The reactivity of the chloro and hydroxyl groups makes this compound a valuable intermediate in the synthesis of complex organic molecules. Palladium-based cross-coupling reactions are a powerful tool for creating intricate structures from chlorinated pyridine precursors. For example, in the synthesis of trisubstituted pyridines, chloro-substituents are readily displaced by nucleophiles like phenols under palladium catalysis. This methodology allows for the controlled, stepwise addition of different aryl groups, leading to highly functionalized molecules that would be difficult to assemble otherwise. The ability to selectively functionalize the pyridine ring at multiple positions makes compounds like this compound essential for building complex molecular frameworks for materials science and drug discovery.

Formation of Coordination Complexes and Ligands

The 2-hydroxypyridine (B17775) moiety is an excellent scaffold for designing ligands for metal coordination. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act in concert to form a stable bidentate chelate with a variety of metal ions.

Ligand Design and Metal Chelation Properties

The 2-hydroxypyridine structure is fundamental to ligand design due to the formation of a stable six-membered ring upon chelation with a metal center. The deprotonated hydroxyl group acts as a hard anionic oxygen donor, while the pyridine nitrogen acts as a neutral nitrogen donor. This combination allows for effective binding to a range of transition metal ions. An analogous compound, 2-hydroxy-6-methylpyridine-3-carboxylic acid, has been studied for its metal complexation abilities and has been used in the detection and determination of iron(III). The stability of complexes formed with this ligand and various bivalent transition metals follows the Irving-Williams series, a well-established trend in coordination chemistry.

The stability constants for metal complexes with the related ligand 2-hydroxy-6-methylpyridine-3-carboxylic acid are presented below, illustrating the chelation properties of the 2-hydroxypyridine scaffold.

Metal IonStability Constant (log K1)
Cu(II)> Zn(II)
Zn(II)> Fe(II)
Fe(II)> Ni(II)
Ni(II)> Co(II)
Co(II)> Mn(II)
Data sourced from a study on metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid.

Synthesis of Metal-Pyridine Complexes (e.g., with 2-hydroxy-6-methylpyridine)

The analogue 2-hydroxy-6-methylpyridine (B103643) is known to react with metal salts and carboxylic acids to form dimeric metal complexes. In these structures, the deprotonated anion of 2-hydroxy-6-methylpyridine (mhp) acts as a bridging or terminal ligand, coordinating to the metal centers. The synthesis typically involves reacting a metal salt, such as nickel(II) chloride hexahydrate, with the pyridine ligand in an anhydrous solvent like ethanol (B145695) and heating the mixture to facilitate complex formation. The resulting complexes are often crystalline solids with high melting points, indicating the formation of stable coordination compounds. These metal complexes have potential applications in catalysis and materials science.

Analogous Compounds and Their Synthetic Utility

The synthetic utility of the this compound scaffold can be understood by examining its analogues. Variations in the substituents on the pyridine ring alter the compound's reactivity and potential applications.

2-Hydroxy-6-methylpyridine : This direct analogue, lacking the chloro-substituent, is a key intermediate in its own right. It is used in the synthesis of metal complexes and can be transformed into other derivatives for various applications.

6-Fluoro-3-hydroxy-2-methylpyridine : This positional and halogen-substituted isomer is described as a versatile building block for pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly alter the electronic properties and biological activity of the final products. Its functional groups allow for derivatization through reactions like substitution, oxidation, and reduction.

2-Hydroxy-6-methylpyridine-3-carboxylic acid : The addition of a carboxylic acid group provides a third coordination site, making this compound a potentially tridentate ligand. It has been investigated for its strong metal-chelating properties and its use in analytical chemistry for metal ion detection.

2-Chloro-6-methylpyridine : This compound, which lacks the hydroxyl group, is used in transition-metal catalyzed cross-coupling reactions to construct more substituted pyridines.

These analogues demonstrate the versatility of the substituted pyridine framework. The specific combination of functional groups dictates the compound's primary applications, whether as a precursor in multi-step organic synthesis, a ligand for metal complexes, or a key component in the development of biologically active molecules.

Applications of Related Chloro- and Hydroxypyridines

The utility of the 3-chloro-2-hydroxypyridine (B189369) scaffold is underscored by the widespread application of its structural motifs in various commercial and investigational products. Both the chloro and the hydroxypyridine components are recognized as important pharmacophores and toxophores, contributing to the biological activity of the final compounds.

Chlorinated pyridines are crucial intermediates in the production of numerous pharmaceuticals and agrochemicals. acs.orgnih.govagropages.com For example, 2-chloropyridine (B119429) is a key starting material for the antifungal agent pyrithione, as well as the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. acs.orgnih.govnih.gov Similarly, 3-chloropyridine (B48278) serves as a building block for various anti-inflammatory drugs and antitumor agents. chemicalbook.com The 2,3-disubstituted pyridine core, in particular, has been identified in potent, non-emetic phosphodiesterase 4 (PDE4) inhibitors developed as potential treatments for asthma. nih.gov

In the agrochemical sector, pyridine derivatives are integral to many highly effective pesticides. agropages.comrsc.org The insecticide Rynaxypyr (Chlorantraniliprole) and the related Cyantraniliprole are synthesized from the intermediate 3-chloro-2-hydrazinopyridine (B1363166). chemicalbook.com Furthermore, 2-chloro-3-hydroxypyridine (B146414) is a known intermediate in the synthesis of herbicidally active pyridylsulfonylureas. googleapis.com Derivatives of 3-chloro-2-hydrazinopyridine have also demonstrated significant fungicidal activity against pathogens like tomato bacterial spot and cucumber Fusarium wilt. google.com The methylpyridine moiety is also a common feature in agrochemicals; for instance, 2-chloro-5-methylpyridine (B98176) is a precursor to the widely used neonicotinoid insecticides imidacloprid (B1192907) and acetamiprid. agropages.com

The table below summarizes the applications of several pyridine compounds structurally related to this compound.

Compound ClassSpecific Example(s)Application AreaFinal Product/Use
Chloropyridines2-ChloropyridinePharmaceuticalPheniramine, Disopyramide
3-ChloropyridinePharmaceuticalAnti-inflammatory agents
2-Chloro-5-methylpyridineAgrochemicalImidacloprid, Acetamiprid
Hydroxypyridines2-Chloro-3-hydroxypyridineAgrochemicalPyridylsulfonylurea herbicides
Hydrazinopyridines3-Chloro-2-hydrazinopyridineAgrochemicalRynaxypyr, Cyantraniliprole
Disubstituted Pyridines2,3-Disubstituted PyridinesPharmaceuticalPDE4 Inhibitors for Asthma

Strategies for Further Functionalization of the Pyridine Ring

The this compound molecule possesses several reactive sites that can be selectively targeted for further derivatization. The main strategies involve reactions at the chlorine substituent, the pyridinone nitrogen, the pyridinol oxygen, and the remaining C-H positions on the ring.

Substitution of the Chlorine Atom: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although it can be less reactive than chlorine at the 2- or 4-positions. rsc.org A more versatile and widely used method for its replacement is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chloropyridine with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. acs.orgresearchgate.netwikipedia.org This reaction is effective for a range of chloropyridines, enabling the introduction of various aryl and heteroaryl groups. acs.org The choice of palladium catalyst and ligand, such as 2-(dicyclohexylphosphino)biphenyl, can be critical for achieving good yields, especially with less reactive chloropyridines. acs.org

Alkylation of the Pyridinone/Pyridinol Tautomer: The tautomeric nature of the 2-hydroxypyridine moiety allows for selective alkylation at either the nitrogen or the oxygen atom.

N-Alkylation: In its 2-pyridone form, the ring nitrogen can be alkylated under basic conditions using various alkyl halides. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in DMF selectively yields the N-2 alkylated product, a strategy that can be adapted for pyridinone systems. organic-chemistry.org

O-Alkylation: Treating the compound as a pyridinol allows for the alkylation of the hydroxyl group to form a 2-alkoxypyridine. This transformation has been shown to enhance the anticancer activity in certain series of 2-pyridone derivatives by imparting greater aromaticity to the ring system. nih.gov

Reactions at the Hydroxyl Group: The hydroxyl group can be converted into other functionalities. For example, treatment with phosphoryl chloride (POCl₃) can replace the hydroxyl group with a chlorine atom, yielding a dichlorinated pyridine derivative.

Derivatization via Hydrazine (B178648) Intermediates: The chlorine at the 2-position of a related compound, 2,3-dichloropyridine, can be displaced by hydrazine hydrate (B1144303) to form 3-chloro-2-hydrazinopyridine. chemicalbook.comgoogle.com This hydrazine derivative can then be readily condensed with various aldehydes and ketones to form hydrazones, which serve as versatile intermediates for synthesizing a wide range of heterocyclic compounds with potential agrochemical applications. google.com

The following table provides examples of functionalization reactions applicable to the 3-chloro-2-hydroxypyridine scaffold.

Reaction TypeSubstrateReagents & ConditionsProduct Type
Suzuki-Miyaura Coupling3-ChloropyridineArylboronic acid, Pd(OAc)₂, Ligand, Base, Solvent (e.g., aq. Dioxane)3-Aryl-pyridine
N-Alkylation2-PyridoneAlkyl halide, K₂CO₃, DMFN-Alkyl-2-pyridone
O-Alkylation2-HydroxypyridineAlkyl halide, NaH, DMF2-Alkoxypyridine
Hydrazone Formation3-Chloro-2-hydrazinopyridineAldehyde, Acetic acid (cat.), Ethanol, RT3-Chloro-2-(hydrazonomethyl)pyridine

These derivatization strategies highlight the synthetic flexibility of the this compound core, enabling the generation of diverse molecular libraries for screening and development in medicinal and agricultural chemistry.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR and ¹³C NMR Analysis of 3-Chloro-2-hydroxy-6-methylpyridine and its Precursors/Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and substitution pattern of the pyridine (B92270) ring.

For the precursor, 2-hydroxy-6-methylpyridine (B103643) , ¹H NMR spectra typically show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. chemicalbook.comchemicalbook.com For instance, in CDCl₃, the methyl protons (CH₃) appear as a singlet around 2.3-2.4 ppm. chemicalbook.com The aromatic protons exhibit characteristic coupling patterns that help in their assignment. The proton at position 3 often appears around 6.4 ppm, the one at position 4 around 7.4 ppm, and the one at position 5 around 6.1 ppm. chemicalbook.com In the ¹³C NMR spectrum, the methyl carbon resonates at approximately 18-20 ppm, while the pyridine ring carbons appear in the aromatic region, with the carbon bearing the hydroxyl group showing a characteristic downfield shift. chemicalbook.com

Another relevant precursor, 2,3-dichloro-6-methylpyridine , would present a simpler aromatic region in the ¹H NMR spectrum due to the replacement of a proton with a chlorine atom. The remaining two aromatic protons would show a doublet of doublets or two distinct doublets, depending on the coupling constants. The methyl group signal would remain a singlet.

For the target molecule, This compound , the ¹H NMR spectrum is expected to show a singlet for the methyl group and two doublets in the aromatic region, corresponding to the protons at positions 4 and 5 of the pyridine ring. The absence of a signal for the proton at position 3 confirms the chloro-substitution at that position.

Derivatives such as 3-hydroxy-6-methylpyridine also provide valuable comparative data. In DMSO-d₆, the ¹H NMR spectrum of 3-hydroxy-6-methylpyridine shows the methyl protons at around 2.3 ppm and distinct aromatic proton signals. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

CompoundSolventMethyl Protons (C6-CH₃)Aromatic Proton (H4)Aromatic Proton (H5)Other ProtonsReference
2-hydroxy-6-methylpyridineCDCl₃~2.37~7.36~6.05H3: ~6.41, OH: ~13.51 chemicalbook.com
3-hydroxy-6-methylpyridineDMSO-d₆~2.35~7.05-H2: ~8.02, H5: ~7.07, OH: ~9.64 chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-hydroxy-6-methylpyridine

Carbon AtomChemical Shift (ppm)
C2164.5
C3104.9
C4138.4
C5117.8
C6148.2
CH₃23.9

Note: Data is for 2-hydroxy-6-methylpyridine and serves as a reference for interpreting the spectrum of its chloro-derivative.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR are primary tools, advanced NMR techniques can offer deeper structural insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY spectra would reveal the coupling between the H4 and H5 protons in this compound, while HSQC would correlate each proton signal to its directly attached carbon atom.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about polymorphism, molecular packing, and intermolecular interactions, which are not accessible in solution-state NMR.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. C-H stretching vibrations of the methyl group and the aromatic ring typically appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. For instance, while O-H stretching is strong in the IR spectrum, it is often weak in the Raman spectrum. Conversely, C=C and C-C stretching vibrations of the aromatic ring tend to give strong Raman signals. The combination of both FTIR and Raman spectroscopy provides a more complete vibrational analysis. For the related compound 3-chloro-2-hydroxypyridine (B189369), Raman spectra have been recorded and analyzed. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆ClNO), the expected exact mass is approximately 143.0138 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

The mass spectrum also provides information about the fragmentation pattern of the molecule upon ionization. The molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways could involve the loss of a chlorine atom, a hydroxyl radical, or a methyl group, leading to fragment ions that can be used to further confirm the structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. For 6-chloro-2-hydroxypyridine, a related compound, its crystal structure has been studied, revealing details about its solid-state conformation and packing. sigmaaldrich.com Such an analysis for this compound would provide an unambiguous confirmation of its structure and insights into its crystalline architecture.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.

These chromatographic methods are also invaluable for monitoring the progress of chemical reactions. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC, one can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions. For instance, in the synthesis of related pyridine derivatives, HPLC is often employed to monitor reaction completion. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic behavior.

Sample Preparation and Derivatization:

Prior to GC-MS analysis, the hydroxyl group of this compound is typically derivatized. A common method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process enhances the thermal stability of the analyte and reduces peak tailing, leading to better chromatographic resolution and sensitivity.

Chromatographic and Spectrometric Conditions:

The derivatized analyte is then introduced into the GC-MS system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the eluted compounds, providing information on their mass-to-charge ratio, which aids in their identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan (m/z 50-500)

Mass Spectral Fragmentation:

The mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the chloro, methyl, and TMS-ether groups. For the related compound, 3-Chloro-2-hydroxypyridine, the mass spectrum shows a molecular ion at m/z 129 and a significant fragment at m/z 101, corresponding to the loss of CO. nih.gov For the methylated analogue, the molecular ion of the underivatized compound would be at m/z 143. The TMS derivative would have a higher molecular weight. The fragmentation would likely involve the loss of a methyl group from the TMS moiety (M-15) and other characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, without the need for derivatization.

Chromatographic Conditions:

Reversed-phase HPLC is the most common mode used for the separation of pyridine derivatives. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte can be finely tuned by adjusting the composition of the mobile phase.

For pyridine compounds, which can exhibit basic properties, the addition of an acid to the mobile phase is often necessary to ensure good peak shape and reproducibility. Formic acid or phosphoric acid are commonly used for this purpose.

Table 2: Representative HPLC Parameters for the Analysis of this compound

ParameterValue
HPLC System
ColumnReversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeUV-Vis Detector
WavelengthDetermined by the UV absorbance maximum of the compound (typically in the range of 270-280 nm for hydroxypyridines)

Research Findings:

While specific HPLC methods for this compound are not extensively documented, research on similar pyridine derivatives provides valuable insights. For instance, methods have been developed for the separation of various pyridines using mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms. nih.gov These methods can be particularly useful for complex mixtures. The use of a mobile phase consisting of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a common practice for achieving good separation of pyridine compounds. nih.gov The retention time of this compound would depend on the exact conditions, but it would be influenced by its polarity and the specific interactions with the stationary phase.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of organic molecules. For derivatives of 2-hydroxypyridine (B17775), DFT calculations can elucidate key electronic properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines (Illustrative) Note: This table is illustrative and not based on direct experimental data for the specific compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (B92270)-6.78-0.456.33
2-Hydroxypyridine-6.21-0.235.98
3-Chloropyridine (B48278)-7.02-0.896.13

3-Chloro-2-hydroxy-6-methylpyridine can exist in different tautomeric forms: the hydroxy-pyridine form and the pyridone form. The equilibrium between these tautomers is a critical aspect of its chemistry and is influenced by substituent effects and the solvent environment.

Computational studies on related 2-hydroxypyridine systems have shown that in the gas phase, the hydroxy tautomer is often more stable. However, in polar solvents, the pyridone tautomer is generally favored due to its larger dipole moment, which is stabilized by solvent polarity. The presence of a chlorine atom at the 3-position and a methyl group at the 6-position will quantitatively affect this equilibrium. Theoretical calculations on 6-chloro-2-hydroxypyridine have provided insights into its geometry, suggesting the reliability of computational predictions for such systems. wjpsonline.com The tautomeric equilibrium is a dynamic process, and understanding the relative stabilities of the tautomers is crucial for predicting reaction outcomes. wjpsonline.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles of computational reaction mechanism elucidation can be applied. This involves locating the transition state (TS) structures that connect reactants to products. The energy of the TS determines the activation energy of the reaction. The intrinsic reaction coordinate (IRC) path is then calculated to confirm that the TS connects the desired reactants and products.

For reactions involving substituted pyridines, such as electrophilic or nucleophilic substitution, computational methods can be used to compare different possible pathways and predict the most likely one. For instance, in an electrophilic substitution reaction, calculations can determine whether the attack is more favorable at the nitrogen or at a carbon atom of the ring.

Solvents can have a profound impact on reaction rates and mechanisms. acs.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For the tautomeric equilibrium of 2-hydroxypyridine derivatives, solvent effects are particularly significant. acs.org In a polar solvent, the more polar pyridone tautomer is stabilized to a greater extent than the less polar hydroxy tautomer, thus shifting the equilibrium towards the pyridone form. This has been demonstrated in studies on 2- and 4-hydroxypyridines and their sulfur analogues. acs.org Similarly, for any reaction involving charged or highly polar intermediates or transition states, the choice of solvent can dramatically influence the reaction pathway and energetics. Theoretical investigations on the basicity of substituted pyridines have shown that solvent models can accurately reproduce solvation free energy differences. acs.org

Quantitative Structure-Reactivity Relationships (QSAR) for Pyridine Derivatives

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For pyridine derivatives, QSAR studies have been employed to predict various properties, including their reactivity in different chemical reactions. Descriptors used in such models can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP).

By developing a QSAR model for a series of pyridine derivatives with known reactivity, it is possible to predict the reactivity of new, untested compounds like this compound. These models can guide synthetic efforts by identifying which structural modifications are likely to lead to desired changes in reactivity. For example, QSAR models have been developed for the antioxidant activity of pyridine derivatives.

Table 2: Common Descriptors Used in QSAR Studies of Pyridine Derivatives

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges
Steric Molecular weight, Molar volume, Surface area, Ovality
Topological Connectivity indices, Wiener index, Balaban index
Hydrophobic LogP (octanol-water partition coefficient)

Structure Reactivity Relationships and Mechanistic Insights

Influence of Substituent Effects on Aromaticity and Reactivity

The pyridine (B92270) ring is an aromatic system with six π-electrons distributed across the ring. imperial.ac.uk However, the nitrogen atom's electronegativity makes the carbon framework electron-deficient compared to benzene (B151609). imperial.ac.uk The substituents on the 3-Chloro-2-hydroxy-6-methylpyridine ring further modulate this electron density, influencing its stability and reactivity.

Regioselectivity and Site-Selectivity in Reactions of Pyridines

The positions at which chemical reactions occur on the pyridine ring are highly dependent on the nature of the attacking species (electrophile or nucleophile) and the directing effects of the existing substituents.

Factors Governing Selectivity in Electrophilic and Nucleophilic Substitutions

In general, electrophilic substitution on the pyridine ring is less favorable than on benzene due to the deactivating effect of the nitrogen atom. quimicaorganica.org When it does occur, it typically directs incoming electrophiles to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org The formation of a sigma complex between the nitrogen and the electrophile can further hinder the reaction. quora.com

Conversely, nucleophilic substitution is more favorable in pyridines, particularly at the 2- and 4-positions, because the nitrogen atom can stabilize the negatively charged intermediate. quora.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction.

For this compound, the existing substituents significantly influence the regioselectivity of further reactions. The electron-donating hydroxyl and methyl groups can activate the ring towards electrophilic attack, while the electron-withdrawing chloro group deactivates it. The precise location of substitution will depend on the balance of these electronic effects and the specific reaction conditions.

Role of the Hydroxyl Group in Directing Reactions

The hydroxyl group at the 2-position plays a crucial role in directing incoming reactants. As an ortho, para-directing group, it can activate the positions ortho and para to it for electrophilic substitution. davuniversity.org In the case of this compound, this would be the 3- and 5-positions. However, the 3-position is already occupied by a chloro group. Therefore, electrophilic attack would be strongly directed towards the 5-position.

Furthermore, the hydroxyl group can participate in directing reactions through coordination and hydrogen bonding, which can overcome activation barriers. researchgate.net For instance, in certain catalytic reactions, the hydroxyl group can act as a directing group, facilitating C-H activation at a specific position. researchgate.net

Intermolecular Interactions and Hydrogen Bonding

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) in this compound allows for the formation of strong intermolecular hydrogen bonds. researchgate.net These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state and in solution. researchgate.netnih.gov

Hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility. In the crystal structure, these hydrogen bonds, along with other non-covalent interactions like π-π stacking, dictate the molecular packing. nih.govnih.gov The ability to form hydrogen bonds is also critical in its interactions with biological macromolecules, should it be explored for pharmaceutical applications. nih.govacs.org

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Hydroxypyridines

The pursuit of greener and more efficient synthetic pathways to halogenated hydroxypyridines, including 3-Chloro-2-hydroxy-6-methylpyridine, is a paramount objective in contemporary chemical research. Traditional methods for the synthesis of such compounds often involve harsh reaction conditions and the use of hazardous reagents. acs.org Future research will undoubtedly focus on the adoption of sustainable practices that minimize environmental impact and enhance economic viability.

Key areas of development include:

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes offers a promising green alternative to conventional chemical synthesis. Current time information in Vanderburgh County, US.rsc.orgmdpi.com Research into identifying or engineering enzymes capable of regioselective halogenation and hydroxylation of the pyridine (B92270) ring could lead to highly efficient and environmentally benign production methods for this compound. mdpi.com

Flow Chemistry: Continuous flow reactors provide significant advantages in terms of safety, scalability, and process control for the synthesis of pyridines. rsc.org The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, minimizing waste and energy consumption.

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents is a cornerstone of sustainable chemistry. chemicalbook.com Investigating solid-state reactions or employing bio-based solvents for the synthesis of this compound will be a key research focus.

Synthesis ApproachAdvantagesChallenges
Biocatalysis High selectivity, mild conditions, reduced waste.Enzyme discovery and engineering, substrate scope.
Flow Chemistry Enhanced safety, scalability, precise control.Initial setup cost, potential for clogging.
Solvent-Free/Green Solvents Reduced environmental impact, lower cost.Reaction kinetics, product isolation.

Exploration of Novel Reactivity Patterns for this compound

The unique electronic and steric properties of this compound, conferred by the chloro, hydroxyl, and methyl substituents, open avenues for exploring novel reactivity patterns. While the reactivity of pyridines is well-documented, the specific behavior of this trifunctional scaffold remains largely uncharted territory.

Future research should investigate:

Cross-Coupling Reactions: The chloro substituent at the 3-position provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com A systematic study of these reactions with this compound will enable the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Functionalization of the Hydroxyl Group: The hydroxyl group at the 2-position can be readily functionalized to introduce a wide range of moieties, altering the compound's physical and chemical properties.

Reactions at the Methyl Group: The methyl group at the 6-position can also be a site for functionalization, although it may require specific activation methods.

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The pyridine ring is a privileged scaffold in the design of functional materials due to its electronic properties and ability to coordinate with metal ions. nih.gov this compound, with its multiple functional groups, is an excellent building block for creating advanced materials with tailored properties.

Future research directions in this area include:

Polymers and Covalent Organic Frameworks (COFs): Incorporation of the this compound unit into polymer backbones or as a node in COFs could lead to materials with interesting electronic, optical, or catalytic properties.

Organometallic Complexes: The pyridine nitrogen and the hydroxyl group can act as ligands for a variety of metal ions, leading to the formation of organometallic complexes with potential applications in catalysis, sensing, and photoluminescent devices.

Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of well-defined supramolecular architectures.

Material TypePotential ApplicationsKey Features from this compound
Polymers Electronics, membranes, drug delivery.Tunable electronic properties, thermal stability.
COFs Gas storage, catalysis, sensing.Porosity, high surface area, catalytic sites.
Organometallic Complexes Catalysis, photoluminescence, sensing.Metal coordination sites, tunable redox properties.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and novel applications. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction pathways and predicting reactivity. nih.govnih.gov

Future research should focus on:

DFT Studies: Computational modeling can provide valuable insights into the transition states and intermediates involved in the synthesis and reactions of this compound. nih.gov This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Kinetic and Spectroscopic Studies: Experimental studies, such as reaction kinetics and in-situ spectroscopic monitoring, can provide crucial data to validate and refine the computational models.

Integration of Artificial Intelligence and Machine Learning in Pyridine Chemistry Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.gov These powerful tools can accelerate the discovery and development of new molecules and materials by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. cmu.eduresearchgate.netnih.gov

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Machine learning models can be trained to predict the properties and reactivity of derivatives of this compound, guiding the selection of synthetic targets with desired functionalities. researchgate.net

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purities. chemrxiv.org

De Novo Design: Generative models can be employed to design novel molecules based on the this compound scaffold with specific properties for applications in drug discovery or materials science. nih.gov

The integration of AI and ML with experimental chemistry will undoubtedly accelerate the pace of innovation in the field of pyridine chemistry, with this compound serving as a key platform for these exciting developments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-hydroxy-6-methylpyridine with high purity?

  • Methodology : Optimize stepwise halogenation and hydroxylation using chlorinating agents (e.g., POCl₃) on precursor pyridine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures can enhance purity. Similar approaches are noted for 6-chloro-3-methylpicolinaldehyde synthesis .
  • Key Considerations : Monitor reaction temperatures (60–80°C) to avoid side products. Use TLC or HPLC to track progress.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology : Combine NMR (¹H/¹³C) to verify substituent positions and chlorine/methyl integration. Mass spectrometry (ESI-MS) confirms molecular weight. Purity assessment via HPLC (C18 column, UV detection at 254 nm) is critical, as emphasized in quality control for analogous chlorinated pyridines .
  • Data Contradictions : Discrepancies in NMR shifts may arise from tautomerism; use DMSO-d₆ as a solvent to stabilize hydroxyl protons for clearer analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; chlorinated heterocycles may release toxic fumes under heat. Follow waste disposal protocols for halogenated organics, as outlined for pyrimidine derivatives .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. What strategies optimize regioselective chlorination and hydroxylation in the synthesis of this compound?

  • Methodology : Use directing groups (e.g., methyl at C6) to bias electrophilic substitution. For hydroxylation, protect the chloro group with trimethylsilyl chloride before oxidation. Regioselective halogenation techniques for 6-chloro-2-fluoro-3-hydroxypyridine demonstrate the role of steric and electronic effects .
  • Challenges : Competing reactions at C4 may occur; optimize stoichiometry of Cl⁻ donors (e.g., NCS) and reaction time.

Q. How do chloro and methyl substituents influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS. The methyl group enhances steric protection, while the hydroxyl group may tautomerize, as seen in 2-hydroxy-6-methylpyridine derivatives .
  • Data Interpretation : Degradation products (e.g., dechlorinated analogs) indicate hydrolytic susceptibility. Buffer solutions (phosphate/citrate) help isolate pH-specific pathways.

Q. What analytical techniques resolve conflicting data regarding the compound’s tautomeric forms?

  • Methodology : Use variable-temperature NMR to observe keto-enol equilibria. IR spectroscopy (stretching frequencies for OH vs. C=O) and computational modeling (DFT) complement experimental data. Studies on 2-hydroxy-4-methylpyrimidine hydrochloride highlight tautomer-dependent reactivity .
  • Advanced Tools : Synchrotron XRD can crystallographically resolve tautomeric states.

Methodological Tables

Parameter Technique Purpose Example from Evidence
Regioselectivity Validation¹H NMR (DMSO-d₆)Confirm substituent positionsChloropyridine derivatives
Stability AnalysisLC-MS (pH-stressed samples)Identify degradation productsPyrimidine stability studies
Tautomer ResolutionVT-NMR / XRDResolve keto-enol equilibria2-Hydroxy-6-methylpyridine

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